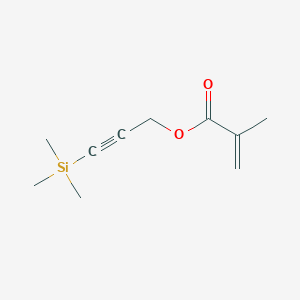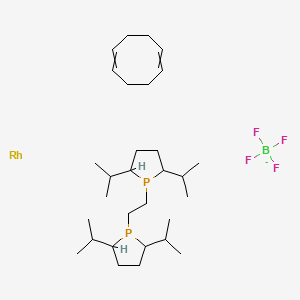
1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) is a chiral phosphine-rhodium complex. It plays a significant role in homogeneous catalysis, often used to promote asymmetric hydrogenation reactions due to its high enantioselectivity.
作用机制
Target of Action
The primary target of 1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) is the substrate in asymmetric hydrogenation reactions . This compound, a chiral ligand, forms a metal complex with rhodium, which acts as a catalyst in these reactions .
Mode of Action
The compound interacts with its target by forming a Duphos-Rhodium metal complex . This complex then catalyzes the asymmetric hydrogenation of the substrate . The interaction results in the formation of a single-enantiomer product .
Biochemical Pathways
The compound affects the asymmetric hydrogenation pathway . The downstream effects include the stereoselective synthesis of various compounds, such as δ-amino acid derivatives, manzacidins A and C, and the tetracyclic core of manzamine A .
Result of Action
The molecular effect of the compound’s action is the conversion of a substrate into a single-enantiomer product . On a cellular level, this could potentially influence the activity of enzymes and other proteins that interact with the product.
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, the compound is air sensitive , indicating that its stability and efficacy might decrease upon exposure to air. Furthermore, the reaction conditions, such as the solvent used and the presence of other catalysts, can also affect the compound’s action .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) typically involves a multi-step process:
Preparation of the phosphine ligand: The ligand is synthesized by reacting 2,5-di-i-propylphospholane with ethane via a specific chiral induction method.
Formation of the rhodium complex: This involves reacting the phosphine ligand with rhodium(I) chloride (dimer) and cyclooctadiene in the presence of a base, often sodium methoxide, under an inert atmosphere.
Industrial Production Methods: Industrial production follows a similar method but often on a larger scale with optimizations for yield and purity. The reaction conditions are meticulously controlled, and advanced purification techniques like recrystallization and chromatography are employed.
化学反应分析
Types of Reactions: 1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) primarily engages in:
Asymmetric hydrogenation: The compound facilitates the addition of hydrogen to unsaturated substrates with high enantioselectivity.
Oxidative addition: The rhodium center undergoes oxidative addition with halogens and other electrophilic reagents.
Common Reagents and Conditions: Common reagents include dihydrogen (H₂) for hydrogenation, halides for oxidative addition, and various bases and solvents like dichloromethane and toluene. Reaction conditions often involve moderate temperatures (25-50°C) and pressures (1-10 atm).
Major Products Formed: In asymmetric hydrogenation, the major products are chiral alkanes, often used in pharmaceuticals. Oxidative addition reactions yield rhodium-halide complexes that can act as further catalytic intermediates.
科学研究应用
Chemistry: The compound is extensively studied for its use in asymmetric catalysis, contributing to the synthesis of enantioenriched compounds, crucial in producing pharmaceuticals and fine chemicals.
Biology and Medicine: While primarily a catalyst in chemical processes, its role in synthesizing biologically active molecules makes it indirectly significant in drug development and medicinal chemistry.
Industry: Used in the production of flavors, fragrances, and agrichemicals, enhancing the efficiency and selectivity of synthetic routes.
相似化合物的比较
Similar Compounds:
1,2-Bis(diphenylphosphino)ethane (DPPE)
(S)-BINAP
1,2-Bis((2S,5S)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I)
Uniqueness: 1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) stands out due to its exceptional enantioselectivity and efficiency in asymmetric hydrogenation reactions. Compared to 1,2-Bis(diphenylphosphino)ethane, it offers higher stereochemical control, making it invaluable in synthesizing complex chiral molecules.
This detailed overview should give you a solid understanding of the compound and its various facets. What next?
属性
IUPAC Name |
cycloocta-1,5-diene;1-[2-[2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44P2.C8H12.BF4.Rh/c1-15(2)19-9-10-20(16(3)4)23(19)13-14-24-21(17(5)6)11-12-22(24)18(7)8;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h15-22H,9-14H2,1-8H3;1-2,7-8H,3-6H2;;/q;;-1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQFPKPBTSPMQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)C1CCC(P1CCP2C(CCC2C(C)C)C(C)C)C(C)C.C1CC=CCCC=C1.[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H56BF4P2Rh- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
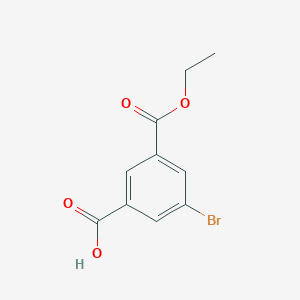
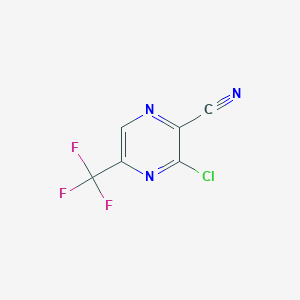
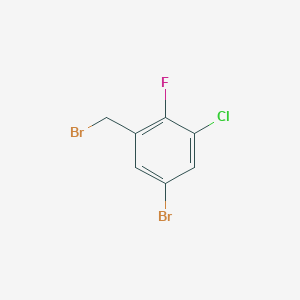
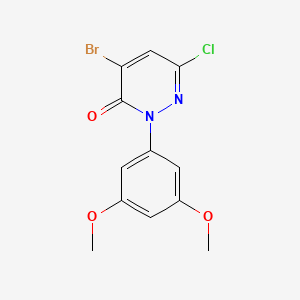
![3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B6592493.png)
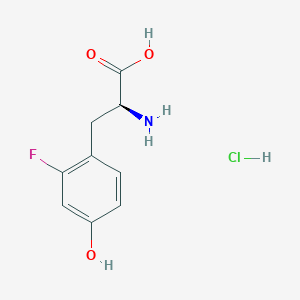
![10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6592512.png)
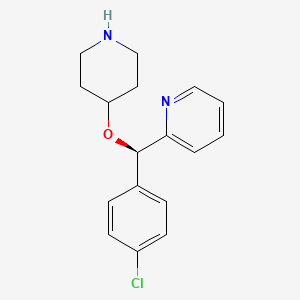
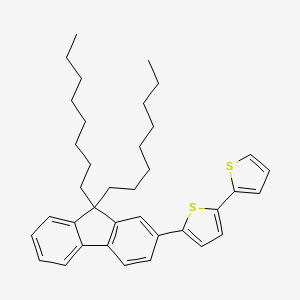
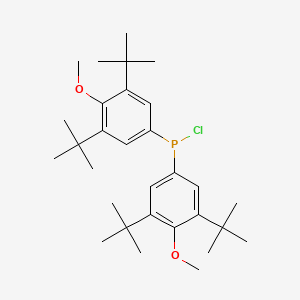
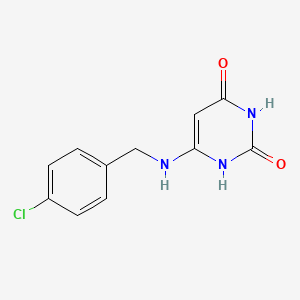
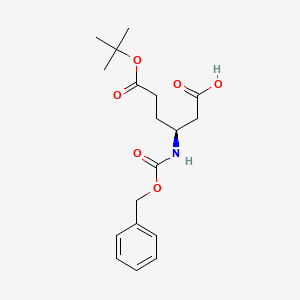
![7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B6592569.png)
